
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine is a piperazine derivative with a complex structure that includes an acetyl group, a fluorophenyl group, and an oxobutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the acetyl group and the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated or defluorinated compounds.
Applications De Recherche Scientifique
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyl group instead of a fluorophenyl group.
1-Acetyl-4-(4-methylphenyl)piperazine: This compound has a methyl group instead of a fluorophenyl group.
Uniqueness
1-Acetyl-4-(4-(4-fluorophenyl)-4-oxobutyl)piperazine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Propriétés
Numéro CAS |
32767-09-2 |
|---|---|
Formule moléculaire |
C16H21FN2O2 |
Poids moléculaire |
292.35 g/mol |
Nom IUPAC |
4-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C16H21FN2O2/c1-13(20)19-11-9-18(10-12-19)8-2-3-16(21)14-4-6-15(17)7-5-14/h4-7H,2-3,8-12H2,1H3 |
Clé InChI |
CNBZCEFCPVLRKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
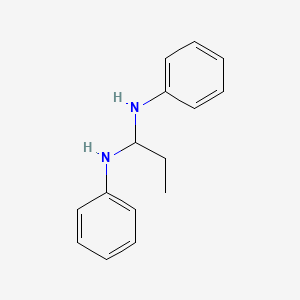
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
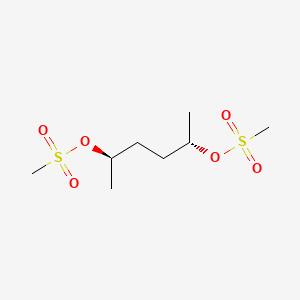
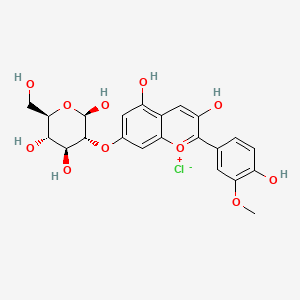

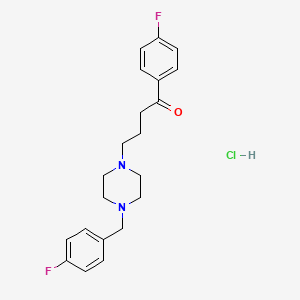

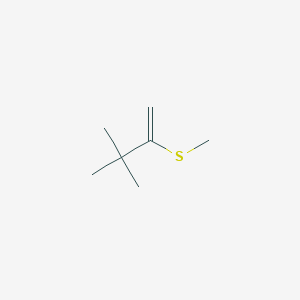
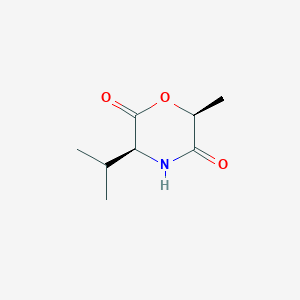

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
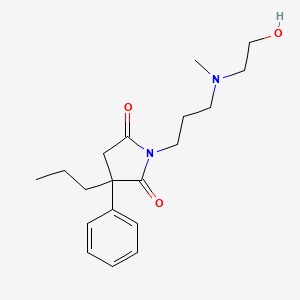
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
